molecular formula C10H8F2N2O2 B8080056 3-(Difluoromethoxy)-4-(oxazol-5-yl)aniline

3-(Difluoromethoxy)-4-(oxazol-5-yl)aniline

Cat. No.: B8080056
M. Wt: 226.18 g/mol
InChI Key: PFOZOOBPNMMPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethoxy)-4-(oxazol-5-yl)aniline is an organic compound featuring a difluoromethoxy group and an oxazole ring attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethoxy)-4-(oxazol-5-yl)aniline typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethylating agents like difluoromethyl ether.

    Coupling with Aniline: The final step involves coupling the oxazole derivative with an aniline derivative under conditions that facilitate the formation of the desired product.

Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the aniline group, potentially yielding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted aniline derivatives.

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceuticals: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biological Probes: Used in the development of probes for studying biological processes.

Industry:

    Materials Science:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-4-(oxazol-5-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s metabolic stability and bioavailability, while the oxazole ring can interact with specific molecular targets through hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

    3-(Methoxy)-4-(oxazol-5-yl)aniline: Lacks the difluoromethoxy group, which may result in different chemical and biological properties.

    3-(Trifluoromethoxy)-4-(oxazol-5-yl)aniline: Contains a trifluoromethoxy group, potentially leading to increased metabolic stability and different reactivity.

Uniqueness: 3-(Difluoromethoxy)-4-(oxazol-5-yl)aniline is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(difluoromethoxy)-4-(1,3-oxazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O2/c11-10(12)16-8-3-6(13)1-2-7(8)9-4-14-5-15-9/h1-5,10H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOZOOBPNMMPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)OC(F)F)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Difluoromethoxy)-4-(oxazol-5-yl)aniline
Reactant of Route 2
3-(Difluoromethoxy)-4-(oxazol-5-yl)aniline
Reactant of Route 3
3-(Difluoromethoxy)-4-(oxazol-5-yl)aniline
Reactant of Route 4
3-(Difluoromethoxy)-4-(oxazol-5-yl)aniline
Reactant of Route 5
3-(Difluoromethoxy)-4-(oxazol-5-yl)aniline
Reactant of Route 6
3-(Difluoromethoxy)-4-(oxazol-5-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.